molecular formula C16H13BrF3NO B2671685 1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-28-4

1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No. B2671685
CAS RN: 477334-28-4
M. Wt: 372.185
InChI Key: BIIPFPJTLBNAHZ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It likely contains a bromophenyl group, a trifluoromethyl group, and an anilino group attached to a propanone backbone .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the propanone backbone. The exact structure would depend on the specific locations of the bromophenyl, trifluoromethyl, and anilino groups .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves various chemical reactions, including Grignard reactions, oxidation, condensation, and cyclization processes, highlighting the complex chemistry involved in creating these compounds and their derivatives. For instance, a method for synthesizing 1-[3-(Trifluoromethyl)phenyl]-2-propanone, which shares some structural similarities with the target compound, was developed using a combination of Na2Cr2O7 and concentrated sulfuric acid as oxidants, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009).

Photophysical and Photochemical Properties

Research on compounds with similar structures has explored their photophysical and photochemical properties. For example, studies on substituted trans-4-aminostilbenes have shown that the photochemical behavior is highly dependent on the substituent in the N-aryl group, leading to the formation of twisted intramolecular charge transfer (TICT) states in some cases. This behavior is crucial for understanding the light-induced processes in materials that contain such structural motifs (Jye-Shane Yang et al., 2004).

Applications in Material Science

The compound's derivatives have been investigated for their potential applications in material science, particularly in the development of organic semiconductor devices and the study of nonlinear optical properties. For instance, research into chalcone derivatives, which share a core structural similarity with the target compound, has revealed promising linear optical, second, and third-order nonlinear optical properties, making them suitable candidates for use in semiconductor devices (M. Shkir et al., 2019).

Crystal Structure Characterization

The crystal structures of compounds related to 1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone have been characterized, providing insights into their molecular arrangements and interactions. Such structural analyses are fundamental for the design and development of new materials with desired physical and chemical properties (C. Ojala et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, the compound could be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIPFPJTLBNAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477334-28-4
Record name 1-(4-BROMOPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
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